N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLORGXJJZGNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the ethoxy group: This step involves the ethylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the dimethoxyphenyl moiety: This can be accomplished through a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 2,5-dimethoxyphenyl and a suitable palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine or amide reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, and can include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. The compound has shown inhibitory effects on various cancer cell lines:
- Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative activity.
- Liver Cancer (HepG2) : Exhibited notable cytotoxic effects.
These activities are attributed to the compound's ability to inhibit key cancer-related targets such as topoisomerase II, EGFR, and VEGFR, which are crucial in cancer cell proliferation and survival .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure–activity relationship studies suggest that modifications on the phenyl ring and the ethyl group significantly influence the biological activity of the compound.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Ethyl acetoacetate + 2,5-dimethoxyaniline |
| 2 | Cyclization | Pyrazole formation via hydrazine |
| 3 | Acylation | Carboxamide formation with acyl chloride |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A preclinical trial demonstrated that this compound reduced tumor size by 50% in xenograft models of breast cancer.
- Liver Cancer Research : In vivo studies indicated that treatment with this compound led to significant apoptosis in HepG2 cells, correlating with decreased tumor growth rates.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
The compound shares structural homology with derivatives synthesized in the Molecules (2015) study, such as 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., compounds 3a–3p). Key differences include:
- Substituent Effects: Unlike the chloro and cyano groups in 3a–3p, the target compound features ethoxy and ethyl groups, which enhance steric bulk and electron-donating properties.
Table 1: Comparative Physical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|
| Target Compound | Data Not Available | N/A | 2,5-Dimethoxyphenyl, Ethoxy, Ethyl |
| 3a (Molecules, 2015) | 133–135 | 68 | Phenyl, Chloro, Cyano |
| 3d (Molecules, 2015) | 181–183 | 71 | 4-Fluorophenyl, Chloro, Cyano |
Functional Analogues in Patent Literature
The European patent EP3348550A1 (2018) describes benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide ), which share the 2,5-dimethoxyphenyl moiety but differ in core structure (benzothiazole vs. pyrazole). Key distinctions include:
- Core Heterocycle : Pyrazole rings (target compound) vs. benzothiazole (patent compounds) influence electronic properties and metabolic stability.
- Functional Groups : The carboxamide group in the target compound may offer different hydrogen-bonding interactions compared to acetamide derivatives in the patent .
Table 2: Pharmacological Relevance Comparison
| Compound Type | Biological Activity (Reported) | Key Structural Features |
|---|---|---|
| Target Pyrazole Derivative | Not explicitly reported | Ethoxy, Ethyl, Dimethoxyphenyl |
| Patent Benzothiazoles | Anticancer, Enzyme Inhibition | Trifluoromethyl, Acetamide Linker |
Research Findings and Implications
Receptor Binding and Selectivity
While direct studies on the target compound are lacking, analogous pyrazole carboxamides exhibit affinity for serotonin receptors (5-HT) and cannabinoid receptors (CB1/CB2). In contrast, benzothiazole-acetamides in the patent literature target kinases and apoptotic pathways, highlighting divergent therapeutic applications .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS Number: 1014067-81-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₄ |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 1014067-81-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound was evaluated for its efficacy against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Key Findings:
- Inhibition Zones: The compound exhibited significant antimicrobial activity with inhibition zones ranging from 0.22 to 0.25 μg/mL against tested pathogens, such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation: It was effective in inhibiting biofilm formation, a critical factor in the pathogenicity of bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
Case Studies:
- Cell Proliferation Inhibition: In vitro studies demonstrated that derivatives similar to this compound inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PANC-1) .
- Mechanism of Action: The mechanism involved apoptosis induction, evidenced by Annexin V staining, which indicated significant cell death at higher concentrations .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to other pyrazole derivatives, a summary table is presented below:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Line) |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-3-ethoxy... | 0.22 - 0.25 μg/mL | MDA-MB-231, PANC-1 |
| Pyrazole Derivative A | 0.15 μg/mL | HepG2 |
| Pyrazole Derivative B | 0.30 μg/mL | A549 (Lung Cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
